Compound Description: This compound features a benzenesulfonamide group directly linked to a pyrimidine ring. The pyrimidine ring is substituted with an acetyl and methyl group. Crystal structure analysis revealed π–π interactions between the phenyl and pyrimidine groups in adjacent molecules. []
Compound Description: This compound consists of a benzamide group linked to a phenyl ring, which is further connected to a 5-methylisoxazole ring via a sulfamoyl bridge. The crystal structure is stabilized by intermolecular N—H⋯O hydrogen bonds and weak C—H⋯O interactions. []
Compound Description: This Schiff base compound exists as a mixture of enol and zwitterionic forms in the solid state. It is derived from 5-bromosalicylaldehyde and 4-amino-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide (sulfamethazine). The structure is stabilized by intermolecular N—H⋯O hydrogen bonds and C—H⋯O interactions. []
Compound Description: This compound is an identified impurity in the synthesis of the antibacterial drug sulfamethizole. It features two sulfamoyl groups attached to a central phenyl ring with a 5-methyl-1,3,4-thiadiazole ring attached to one of the sulfamoyl groups. []
Compound Description: This compound serves as a precursor for synthesizing (2H)-pyrrole-2-one derivatives with potential antibacterial activity. It contains a pyrimidine ring substituted with various aromatic groups, including a benzenesulfonamide. []
Compound Description: Imatinib, a tyrosine kinase inhibitor, is used to treat leukemia. It specifically inhibits the activity of tyrosine kinases. []
Compound Description: This compound is an impurity found in Sulfasalazine, an anti-inflammatory drug used to treat Rheumatoid arthritis and Ulcerative colitis. []
Compound Description: These compounds were designed and synthesized as potential antibacterial agents. They contain a sulfamoyl benzene moiety linked to a substituted isoxazole ring. []
9. N'-{4-[2-(1H-benzimidazol-2-YL)-2-oxoethyl]phenyl}-2-hydroxyacetohydrazide []* Compound Description: This compound, along with several derivatives, were synthesized and evaluated for anti-inflammatory activity. These benzimidazole derivatives demonstrated potent anti-inflammatory activity comparable to Indomethacin. []* Relevance: This compound highlights the potential anti-inflammatory properties of benzamide derivatives. This information suggests that 2-iodo-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide, which also belongs to the benzamide class, might exhibit similar biological activities.
Compound Description: This compound, containing a benzamide moiety and a thiazole ring, showed significant antibacterial activity, suggesting the potential of such heterocyclic systems in drug discovery. []
Compound Description: This benzimidazole-based thiourea derivative exhibits multiple biological activities, including elastase inhibition, free radical scavenging, and DNA binding. Its potent elastase inhibition was comparable to oleanolic acid, a known inhibitor. []
Compound Description: This compound class, with variations in the benzene ring substituents, demonstrates significant antibacterial and antifungal activities. Their efficacy was comparable to standard drugs like Streptomycin and Amphotericin-B. []
Compound Description: This compound, characterized by 1 H NMR spectroscopy, acts as a moderate corrosion inhibitor for mild steel in acidic media. Its inhibition efficiency increases with concentration, up to 400 ppm. []
Compound Description: TH08 showed significant anticancer activity against Ehrlich ascites carcinoma (EAC) in mice, with positive effects on tumor weight, survival time, and tumor cell growth. It also demonstrated a favorable hematological profile. []
Compound Description: This series of compounds showed inhibitory activity against H+/K+-ATPase, an enzyme involved in gastric acid secretion, making them potential antiulcer agents. []
Compound Description: This compound's crystal structure was analyzed, revealing a monoclinic crystal system with specific lattice parameters. []
Compound Description: This compound exists as a zwitterion in its solid state. It is characterized by a pyrimidine ring attached to a benzene ring via a sulfamoyl linker. The benzene ring is further linked to a phenol moiety through an imine group. []
Compound Description: This compound is a bexarotene-tethered ruthenium complex designed as an analog of RAPTA antitumor complexes. These compounds are being investigated for their potential in vitro antiproliferative activity against human cancer cell lines. []
Compound Description: The compound comprises two benzene rings linked by a sulfamoyl group, with one benzene ring further connected to a substituted oxazole ring. []
Compound Description: This molecule features a benzamide group connected to a phenyl ring, further linked to a toluene moiety through a sulfamoyl bridge. Crystal structure analysis revealed that N—H⋯O hydrogen bonds between adjacent molecules form linear chains. []
Compound Description: This molecule contains a benzamide group attached to a pyridine ring. The pyridine ring is further substituted with methoxyphenyl and phenyl groups. []
Compound Description: This compound is a potent inhibitor of PDGF receptor tyrosine kinases, particularly effective in treating angiotensin II-induced diseases. It exhibits synergistic effects when combined with anti-hypertensive agents. []
Compound Description: This compound consists of a 1,3-thiazole ring linked to a phenyl ring via a sulfamoyl group. The phenyl ring is further connected to a trifluoroacetate group. []
Compound Description: This compound features a pyrimidine ring connected to a phenyl ring through a sulfamoyl group. The phenyl ring is further linked to a dimethoxyphenyl acetate moiety. []
Compound Description: GDC-0449 is a potent and selective Hedgehog (Hh) signaling pathway inhibitor being developed for cancer treatment. It exhibits favorable pharmacokinetic properties and is currently in Phase II clinical trials. []
Compound Description: This compound, incorporating benzothiazole and pyrazine moieties, demonstrates promising antibacterial, antifungal, and anticancer activities. Its multi-faceted pharmacological profile highlights its potential as a lead compound for drug development. []
Compound Description: These compounds, featuring a benzamide group and a substituted oxadiazole ring, were investigated for their anti-inflammatory and anticancer properties. []
Compound Description: VNI and its derivatives, characterized by a benzamide core and a substituted oxadiazole ring, are potent inhibitors of fungal CYP51, an enzyme essential for fungal sterol biosynthesis. []
Compound Description: The synthesis of this compound, involving a multi-step process, has been optimized to achieve a good yield and high purity. Its structure was confirmed using 1H NMR and ESI-MS. []
Compound Description: This radiolabeled compound ([18F]FIMX) has been identified as a promising PET radioligand for imaging brain metabotropic glutamate receptor 1 (mGluR1). Its high brain uptake, specific and reversible binding to mGluR1, makes it a potential tool for studying neuropsychiatric disorders. []
Compound Description: ZINC18057104 is a novel DNA gyrase A inhibitor identified through virtual screening. This compound shows promising antibacterial activity against E. coli, including quinolone-resistant strains, making it a potential candidate for treating urinary tract infections. []
32. N-(2-chlorophenylcarbamothioyl)-4-fluorobenzamide and N-(4-bromophenylcarbamothioyl)-4-fluorobenzamide []* Compound Description: These benzamide derivatives, featuring halogen substitutions on the phenyl ring, provide insights into structure-activity relationships and intermolecular interactions. []* Relevance: The presence of a halogenated benzamide core in these compounds links them to 2-iodo-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide, emphasizing the relevance of halogen substitutions in this chemical class.
Compound Description: AP24534 is a potent, orally active pan-inhibitor of the BCR-ABL kinase, including the T315I gatekeeper mutant, which is resistant to most approved CML drugs. It exhibits a favorable ADME profile, making it a promising candidate for treating CML. []
34. 4-(1,3-Dioxoisoindolin-2-yl)-N-phenyl benzamide derivatives []* Compound Description: These compounds are phthalimide derivatives designed as potential anti-Alzheimer agents due to their acetylcholinesterase inhibitory activity. Compound 4g in this series exhibited significant potency, highlighting the potential of phthalimide-based structures in treating Alzheimer's disease. []* Relevance: The presence of a benzamide group in these compounds, similar to 2-iodo-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide, emphasizes the potential of exploring benzamide derivatives for various therapeutic applications.
35. N-benzothiazol-2-yl benzamide derivatives []* Compound Description: These compounds, containing both benzamide and benzothiazole moieties, have shown potential as allosteric activators of human glucokinase. []* Relevance: These compounds, like 2-iodo-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide, belong to the class of benzamide derivatives, indicating the potential of such compounds in treating metabolic disorders.
36. N-(adamantan-1-yl)-4-[(adamantan-1-yl)-sulfamoyl]benzamide []* Compound Description: This compound, a hybrid molecule incorporating structural features from amantadine and benzsulfonamide DENV inhibitors, showed significant anti-dengue virus activity against serotype 2. []* Relevance: This compound highlights the potential of benzamide derivatives, especially those containing sulfamoyl groups, in developing antiviral agents. While the structure differs from 2-iodo-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide, it emphasizes the importance of exploring the target compound's antiviral properties.
37. 4-Bromo-2-((E)-{4-[(3,4-dimethylisoxazol-5-yl)sulfamoyl]phenyl}iminiomethyl)phenolate []* Compound Description: This compound is a Schiff base ligand formed from 5-bromosalicylaldehyde and sulfisoxazole. It exists as a zwitterion and forms dimers through intermolecular hydrogen bonding. []* Relevance: Though structurally different from 2-iodo-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide, the presence of a sulfamoyl benzene group connected to a heterocycle in this compound suggests a potential structural relationship, highlighting the versatility of this chemical moiety.
38. 3-[3-(N,N-dimethylamino)propyl]-4-hydroxy-N-[4-(pyridin-4-yl)phenyl]benzamide (GR-55562) []* Compound Description: GR-55562 and its O-methylated analogs exhibit different intrinsic activities at h5-HT1B receptors, with some acting as neutral antagonists and others as partial agonists. []* Relevance: Although structurally distinct, the study of GR-55562 and its analogs underscores the impact of subtle structural modifications on the pharmacological profile of benzamide derivatives. This emphasizes the importance of exploring structural analogs of 2-iodo-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide to fine-tune its activity and selectivity for specific targets.
39. 4-(Dimethylamino)-N-[4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl]benzamide (WC-10) [, ]* Compound Description: This compound, a N-phenyl piperazine analog, shows high affinity and selectivity for dopamine D3 receptors compared to D2 receptors. Radiolabeled [3H]WC-10 has been used to study D3 receptor density and distribution in the brain. [, ]* Relevance: While structurally different from 2-iodo-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide, WC-10 highlights the role of benzamide derivatives in neuroscience and their potential as tools for studying dopamine receptors.
Compound Description: This benzimidazole derivative was synthesized through a multi-step reaction and its structure was confirmed using spectroscopic techniques. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.